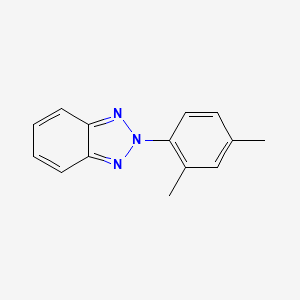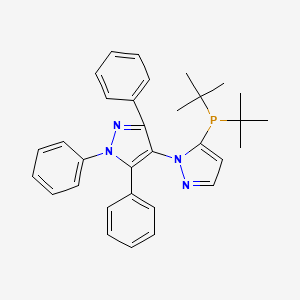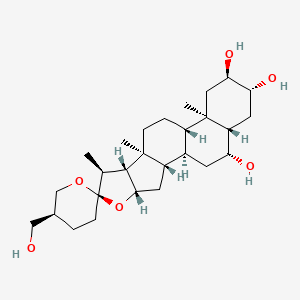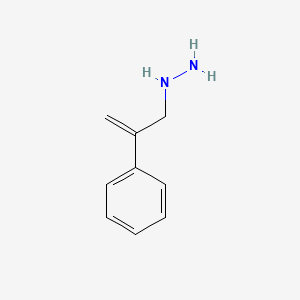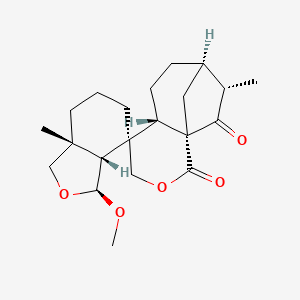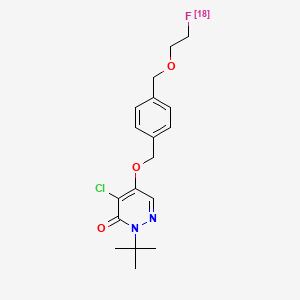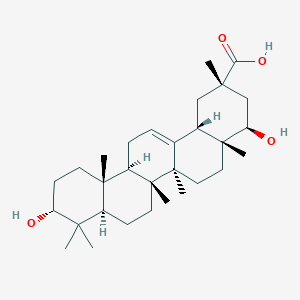
3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3 typically involves the extraction from natural sources such as Maytenus royleanus cufodontis . The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in scientific research rather than large-scale industrial applications. the extraction and purification techniques used in laboratory settings can be scaled up for industrial purposes.
化学反応の分析
Types of Reactions: 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrOthis compound).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBrthis compound) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols.
科学的研究の応用
3 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Medicine: Due to its anti-cancer properties, it is being investigated for potential therapeutic applications.
Industry: While not widely used in industry, its biological activities make it a candidate for further research in pharmaceutical development.
作用機序
The mechanism of action of 3 involves its interaction with cellular pathways that regulate cell proliferation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The molecular targets and pathways involved include the inhibition of key enzymes and signaling pathways that are essential for cancer cell survival.
類似化合物との比較
Oleanolic Acid: Another triterpenoid with similar anti-cancer properties.
Ursolic Acid: Known for its anti-inflammatory and anti-cancer activities.
Betulinic Acid: Exhibits anti-cancer and anti-HIV properties.
Uniqueness: 3 is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to inhibit the proliferation of multiple cancer cell lines at relatively low concentrations highlights its potential as a therapeutic agent .
特性
分子式 |
C30H48O4 |
|---|---|
分子量 |
472.7 g/mol |
IUPAC名 |
(2S,4R,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23+,26-,27+,28-,29+,30+/m0/s1 |
InChIキー |
JTBGJQZJEYVBJZ-OSIPASOBSA-N |
異性体SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
同義語 |
3,22-dihydroxyolean-12-en-29-oic acid triptotriterpenic acid A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid](/img/structure/B1243519.png)

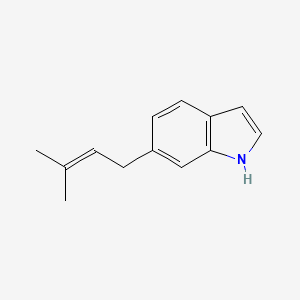


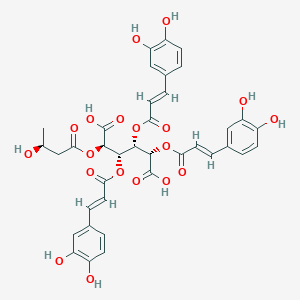
![4-Fluoro[bis(4-hydroxyphenyl)methylene]cyclohexane](/img/structure/B1243528.png)
